(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-5-4-11(8-19)22-13-7-16-6-12(17-13)21-3/h6-7,11H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVMJFBSSQNXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone , with the CAS number 2034476-13-4 , is a novel bioactive molecule that has garnered interest for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 332.36 g/mol . The compound features a unique structural arrangement that includes an isoxazole ring and a pyrrolidine moiety, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O4 |
| Molecular Weight | 332.36 g/mol |
| CAS Number | 2034476-13-4 |
| IUPAC Name | 2-(3,5-dimethylisoxazol-4-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity . A study indicated that derivatives similar to this compound could inhibit bacterial growth, potentially making it useful in treating infections caused by resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways associated with various diseases. For instance, compounds with similar structural features have shown efficacy in inhibiting heat shock protein 90 (HSP90) , which plays a critical role in cancer cell survival and proliferation .
Study on Antitumor Activity
In a recent study, derivatives of the compound were tested in vitro against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer and lung cancer cells, suggesting potential as an anticancer agent. The study highlighted the importance of further exploring its mechanism of action, particularly its interaction with cellular signaling pathways related to apoptosis .
Pharmacokinetic Studies
Pharmacokinetic evaluations demonstrated that the compound exhibited favorable absorption and distribution characteristics in animal models. It was observed to have a half-life conducive for therapeutic applications, indicating potential for further development into a drug candidate .
Mechanistic Insights
Research has identified that the biological activity of this compound may be attributed to its ability to modulate various signaling pathways. For example, it has been shown to interact with pathways involved in inflammation and cell cycle regulation .
Comparative Analysis with Other Compounds
A comparative analysis with other known bioactive compounds revealed that this molecule exhibits a unique profile of activity. Table 1 summarizes the biological activities of several structurally related compounds:
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- Compound A’s methoxy group on pyrazine may enhance solubility compared to methyl or dimethylamino analogs .
- The trifluoromethyl group in P-0052 likely improves metabolic stability and lipophilicity, but introduces synthetic complexity (e.g., requiring copper-mediated coupling) .
Key Research Findings
Substituent Effects: Methoxy and methyl groups on pyrazine/pyridazine influence solubility and target affinity. Trifluoromethylation (as in P-0052) enhances metabolic resistance but complicates synthesis .
Heterocyclic Core Impact :
- Isoxazole cores (e.g., Compound A , ) are associated with anti-inflammatory activity, whereas pyrazolo[3,4-d]pyrimidines () are prioritized for kinase inhibition .
Q & A
Q. Key Parameters Table :
| Reaction Step | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | Reflux | 2 h | 70–80 | |
| Alkoxyation | Toluene | 60–65°C | 30 min | 85–90 | |
| Purification | DMF/EtOH | Room temp. | – | – |
Basic Question: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
Primary Methods :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using toluene/ethyl acetate/water (8.7:1.2:1.1) with iodine visualization .
- Spectroscopy :
- FT-IR : Identify functional groups (e.g., C=O at ~1685 cm⁻¹, C-O-C at ~1255 cm⁻¹) .
- NMR : Confirm regiochemistry via proton splitting patterns (e.g., pyrazoline Hx at δ 5.20 ppm, J = 7.5–12.3 Hz) .
- Mass Spectrometry : Validate molecular weight (e.g., EIMS base peak at m/z 356 for pyrazolines) .
Q. Purity Assurance :
- Recrystallization and column chromatography are essential to remove byproducts (e.g., unreacted hydrazines) .
Advanced Question: How can molecular docking studies predict biological targets for this compound?
Answer:
Methodological Workflow :
Target Selection : Prioritize enzymes with structural homology to known targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., AutoDock Vina) with protonation states adjusted for physiological pH.
Docking Simulations :
- Use flexible side-chain models for active sites.
- Validate docking poses with empirical data (e.g., antifungal activity assays) .
Analysis : Calculate binding affinities (ΔG) and compare to known inhibitors.
Case Study :
In triazolo-thiadiazole studies, docking predicted 14-α-demethylase inhibition, later confirmed via antifungal assays . Apply similar validation pipelines.
Advanced Question: What experimental strategies assess environmental fate and degradation pathways?
Answer:
Framework from INCHEMBIOL Project :
- Abiotic Studies :
- Hydrolysis: Expose the compound to pH-varied aqueous solutions (pH 3–9) at 25–50°C for 72 hours .
- Photolysis: Use UV light (λ = 254–365 nm) to simulate sunlight degradation .
- Biotic Studies :
- Microbial degradation: Incubate with soil microbiota and monitor via LC-MS .
- Data Collection :
- Track half-life (t₁/₂) and identify metabolites (e.g., hydroxylated or demethylated derivatives) .
Q. Key Metrics :
| Parameter | Method | Detection Limit | Reference |
|---|---|---|---|
| Hydrolysis Rate | HPLC-UV | 0.1 ppm | |
| Photolytic Byproducts | GC-MS | 0.05 ppm |
Advanced Question: How to resolve contradictions between computational predictions and empirical bioactivity data?
Answer:
Stepwise Approach :
Re-evaluate Assay Conditions :
- Ensure bioactivity assays (e.g., antifungal, antioxidant) use standardized protocols (e.g., microdilution for MIC values) .
Validate Docking Parameters :
- Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to reduce false positives .
Cross-Platform Analysis :
- Compare results across multiple software (e.g., AutoDock, Schrödinger Glide) .
Mechanistic Studies :
- Use enzyme inhibition assays (e.g., NADPH depletion for CYP450 targets) to confirm docking predictions .
Example :
If docking predicts strong 14-α-demethylase binding but antifungal assays show low activity, test for efflux pump overexpression in microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
